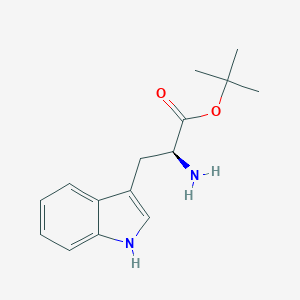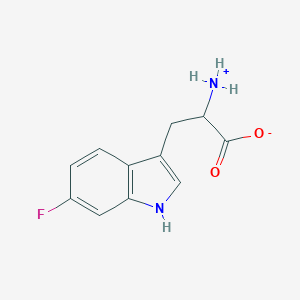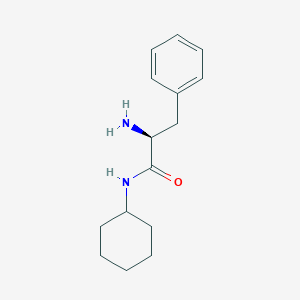
L-Phenylalanine-cyclohexylamide
説明
L-Phenylalanine-cyclohexylamide is a derivative of L-Phenylalanine . It is a white powder with a molecular formula of C15H22N2O and a molecular weight of 246.36 . It is also known as L-Phe-Cyclohexylamide .
Synthesis Analysis
The synthesis of L-Phenylalanine and its derivatives has been extensively studied. For instance, a study describes the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors . The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .Physical And Chemical Properties Analysis
L-Phenylalanine-cyclohexylamide is a white powder . It has a melting point of 99 - 103 ºC . The compound should be stored at temperatures between 0 - 8 °C .科学的研究の応用
-
Phenylalanine Ammonia-Lyase Production
- Application : A putative aromatic amino acid ammonia-lyase gene (named Pl-pal) was discovered in Photorhabdus luminescens DSM 3368. This enzyme can convert L-Phenylalanine (L-Phe) and L-Tyrosine (L-Tyr) to trans-cinnamic acid and p-coumaric acid, respectively .
- Method : The gene was amplified from P. luminescens and expressed in Escherichia coli BL21 (DE3). The function of Pl-PAL (58 kDa) was characterized by in vitro enzymatic reactions with L-Phenylalanine (L-Phe), L-Tyrosine (L-Tyr), L-Histidine (L-His), and L-Tryptophan (L-Trp) .
- Results : Under optimal conditions, Pl-PAL had a kcat/Km value of 0.52 s−1 mM−1 with L-Phe as the substrate. The overall molar conversion rate and productivity were 65.98% and 228.10 mg L−1 h−1, respectively, after the cells were repeatedly utilized 7 times .
-
Biosynthesis of L-Phenylalanine from Aromatic Precursors
- Application : An artificial bioconversion process was developed to synthesize L-Phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .
- Method : The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .
- Results : The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. The cofactor self-sufficient biosynthetic pathway was constructed to synthesize L-Phenylalanine from benzyl alcohol without any additional reductant .
-
Production of Trans-Cinnamic Acid
- Application : A putative aromatic amino acid ammonia-lyase gene (named Pl-pal) was discovered in Photorhabdus luminescens DSM 3368. This enzyme can convert L-Phenylalanine to trans-cinnamic acid .
- Method : The gene was amplified from P. luminescens and expressed in Escherichia coli BL21 (DE3). The function of Pl-PAL (58 kDa) was characterized by in vitro enzymatic reactions with L-Phenylalanine .
- Results : Under optimal conditions, Pl-PAL had a kcat/Km value of 0.52 s−1 mM−1 with L-Phenylalanine as the substrate. The overall molar conversion rate and productivity were 65.98% and 228.10 mg L−1 h−1, respectively, after the cells were repeatedly utilized 7 times .
-
Production of L- and D-Phenylalanines Using Engineered Phenylalanine Ammonia Lyases
- Application : The production of L- and D-phenylalanine analogues of high synthetic value have been developed using as biocatalysts mutant variants of phenylalanine ammonia lyase from Petroselinum crispum (PcPAL), specifically tailored towards mono-substituted phenylalanine and cinnamic acid substrates .
- Method : The catalytic performance of the engineered PcPAL variants was optimized within the ammonia elimination and ammonia addition reactions, focusing on the effect of substrate concentration, biocatalyst:substrate ratio, reaction buffer and reaction time, on the conversion and enantiomeric excess values .
- Results : The optimal conditions provided an efficient preparative scale biocatalytic procedure of valuable phenylalanines, such as (S)-m-methoxyphenylalanine (Y = 40%, ee > 99%), (S)-p-bromophenylalanine (Y = 82%, ee > 99%), (S)-m-(trifluoromethyl)phenylalanine (Y = 26%, ee > 99%), ®-p-methylphenylalanine, (Y = 49%, ee = 95%) and ®-m-(trifluoromethyl)phenylalanine (Y = 34%, ee = 93%) .
-
Efficient Biosynthesis of L-Phenylalanine in E. coli
- Application : An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .
- Method : The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzed phenylpyruvate to L-phenylalanine .
- Results : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. Finally, the aromatic precursors were expanded to produce L-phenylalanine from benzyl alcohol, and a cofactor self-sufficient biosynthetic pathway was constructed to synthesize L-phenylalanine without any additional reductant such as formate .
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVNXGMRQPTHV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350936 | |
| Record name | L-Phenylalanine-cyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine-cyclohexylamide | |
CAS RN |
17186-53-7 | |
| Record name | L-Phenylalanine-cyclohexylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



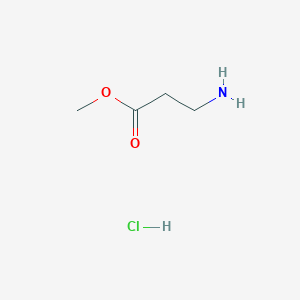

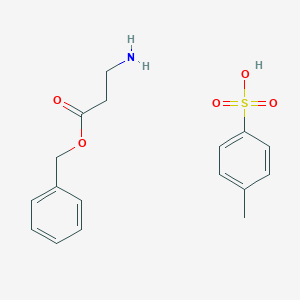
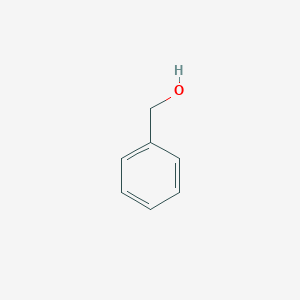

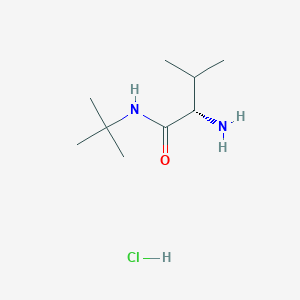
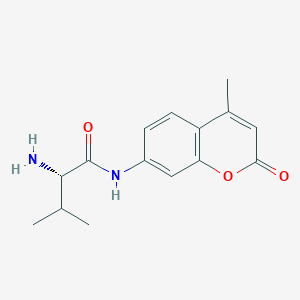
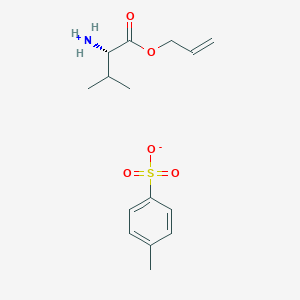
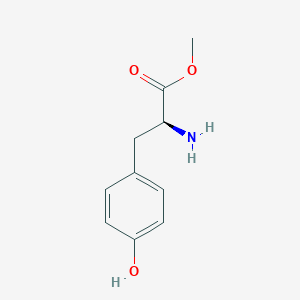
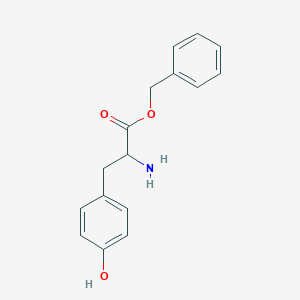
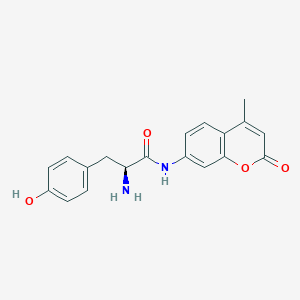
![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)
